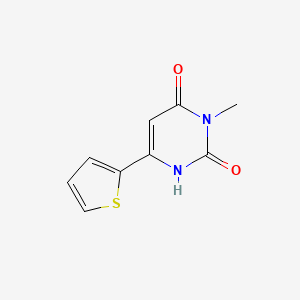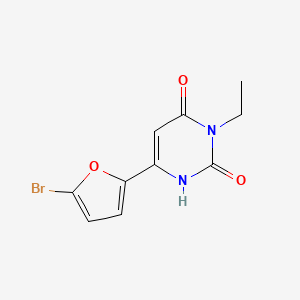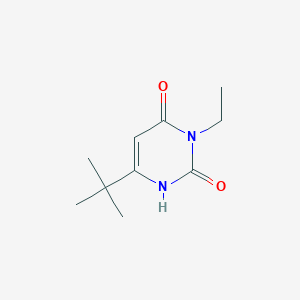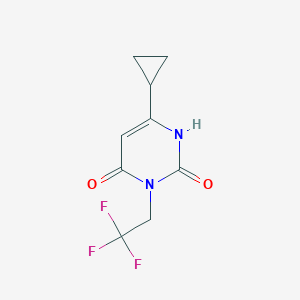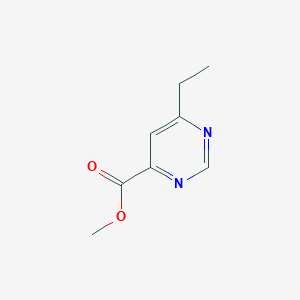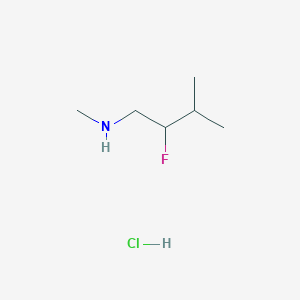
(2-Fluoro-3-methylbutyl)(methyl)amine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can accept a proton . This makes amines weak bases . The exact molecular structure of “(2-Fluoro-3-methylbutyl)(methyl)amine hydrochloride” would require more specific information or computational chemistry tools to determine.Applications De Recherche Scientifique
Novel Synthesis Approaches
Research demonstrates innovative synthesis methods utilizing fluorinated compounds and amines. For example, studies have shown the development of novel synthesis routes for fluorinated adamantane derivatives and their potential in creating new chemical entities with unique properties (Anderson et al., 1988). Additionally, the synthesis of enantiopure amines and their applications in diastereomeric salt formation highlight the importance of fluorinated compounds in resolving racemic mixtures and exploring circular dichroism spectra (Szabó et al., 2006).
Chemical Reaction Mechanisms
Research into the mechanisms of reactions involving fluorinated compounds provides deeper understanding of nucleophilic displacement and aromatic substitution. Studies have detailed the kinetics of reactions between fluorinated pyridines and various amines, contributing to the knowledge base on how these reactions proceed and the influence of catalysts and solvents (Brewis et al., 1974).
Methodological Development
The development of methodologies for the synthesis of fluorine-containing compounds is a key application area. Research has shown the optimization of Lennard‐Jones parameters for polar‐neutral compounds, enhancing our understanding of small functionalized organic molecules in aqueous solutions, which is critical for studying biomolecular systems (Chen et al., 2002). Another example includes the creation of fluorogenic reagents for the analysis of primary amines, facilitating advancements in analytical chemistry methods (Chen & Novotny, 1997).
Propriétés
IUPAC Name |
2-fluoro-N,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN.ClH/c1-5(2)6(7)4-8-3;/h5-6,8H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRBSRRSXMZLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



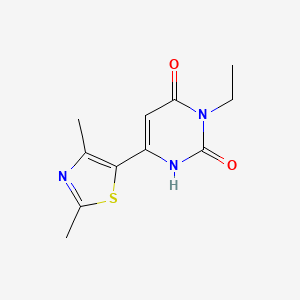


![3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484292.png)



